N-benzyl-3-nitroaniline
Overview
Description
N-benzyl-3-nitroaniline is an organic compound known for its nonlinear optical properties. It is a derivative of nitroaniline, where a benzyl group is attached to the nitrogen atom of the aniline ring.
Mechanism of Action
Target of Action
N-Benzyl-3-nitroaniline (NB3N) is primarily targeted for its nonlinear optical (NLO) properties . The compound’s primary targets are optoelectronic devices, where it can be employed for polarization control and frequency conversion .
Mode of Action
NB3N exhibits its action through its donor-acceptor π conjugation . The compound contains electron-donating amine and electron-accepting nitro groups, which facilitate intra-molecular charge transfer interaction . This interaction is responsible for the high nonlinear optical behavior expressed by nitroaniline compounds .
Biochemical Pathways
The biochemical pathways of NB3N involve the geometrical mixing of functional ionic and electronic groups within the same molecule . This leads to greater nonlinear optical susceptibility, a valuable factor with organic nonlinear optical hybrid materials .
Pharmacokinetics
The synthesized NB3N crystal exhibits 79% transmittance and its cut-off wavelength is 244 nm . These properties indicate the purity, crystalline nature, and optical behavior of the compound .
Result of Action
The molecular and cellular effects of NB3N’s action are primarily observed in its second-order NLO activity . The SHG (Second Harmonic Generation) efficiency of the NB3N material is about 2.5 times greater than that of the KDP (Potassium Dihydrogen Phosphate) material . This indicates that synthesized NB3N single crystals are highly NLO materials .
Action Environment
Environmental factors such as temperature can influence NB3N’s action, efficacy, and stability. For instance, when heat is increased, NB3N starts to decrease its weight nearly 80% from 131 to 262 °C, due to the liberation of nitro (NO2) group, NH group, and hydrocarbon gas . This suggests that NB3N’s stability and efficacy can be affected by environmental conditions such as temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-3-nitroaniline can be synthesized through a multi-step process involving the nitration of aniline, followed by the benzylation of the resulting nitroaniline. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces a nitro group at the meta position of the aniline ring. The benzylation step involves the reaction of the nitroaniline with benzyl chloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Benzyl chloride, sodium hydroxide.
Oxidation: Various oxidizing agents depending on the desired product.
Major Products Formed
Reduction: N-benzyl-3-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-3-nitroaniline has several scientific research applications:
Optoelectronics: Due to its nonlinear optical properties, it is used in the development of optoelectronic devices.
Nonlinear Optics: It is employed in frequency conversion and polarization control applications.
Material Science: The compound is studied for its potential use in creating new materials with desirable optical properties
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-nitroaniline
- N-ethyl-3-nitroaniline
- N-phenyl-3-nitroaniline
Uniqueness
N-benzyl-3-nitroaniline is unique due to its specific combination of a benzyl group and a nitro group, which imparts distinct nonlinear optical properties. Compared to other similar compounds, it offers higher efficiency in second harmonic generation and better stability under various conditions .
Properties
IUPAC Name |
N-benzyl-3-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15(17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZNWAWUJPSLHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350550 | |
Record name | N-benzyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33334-94-0 | |
Record name | N-benzyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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